1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester
Overview
Description
1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl3.
Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be performed using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific functional groups targeted during the reaction.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: It serves as a probe for investigating biological processes and as a tool for chemical genetics.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. Pathways involved may include inhibition of specific enzymes, modulation of receptor activity, and interference with signal transduction processes.
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester can be compared with other indole derivatives such as:
1H-Indole-3-carboxylic acid: Lacks the sulfonyl and ethyl ester groups, resulting in different reactivity and biological activity.
1H-Indole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, ethyl ester: Similar structure but with a different position of the chlorine atom, which can affect its chemical properties and biological interactions.
1H-Indole-2-carboxylic acid, 1-((2-amino-5-bromophenyl)sulfonyl)-, ethyl ester:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(2-amino-5-chlorophenyl)sulfonylindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-2-24-17(21)15-9-11-5-3-4-6-14(11)20(15)25(22,23)16-10-12(18)7-8-13(16)19/h3-10H,2,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKPJYIQOLPKNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169720 | |
Record name | 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173908-47-9 | |
Record name | 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173908479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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